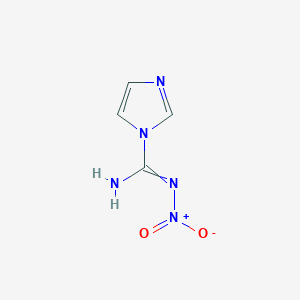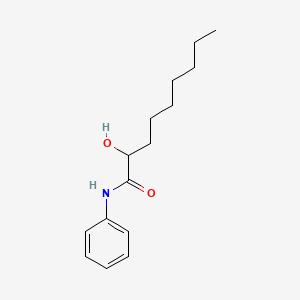
2-Hydroxy-N-phenylnonanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-N-phenylnonanamide is an organic compound with the molecular formula C15H23NO2 It is a derivative of nonanoic acid, where the hydroxyl group is attached to the second carbon, and the amide group is bonded to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-phenylnonanamide typically involves the reaction of nonanoic acid with aniline in the presence of a dehydrating agent. One common method is as follows:
Starting Materials: Nonanoic acid and aniline.
Dehydrating Agent: Thionyl chloride (SOCl2) or phosphorus trichloride (PCl3).
Reaction Conditions: The reaction is carried out under reflux conditions, typically at temperatures ranging from 60°C to 80°C.
Procedure: Nonanoic acid is first converted to its corresponding acid chloride using the dehydrating agent. The acid chloride is then reacted with aniline to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields.
化学反应分析
Types of Reactions
2-Hydroxy-N-phenylnonanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 2-keto-N-phenylnonanamide or 2-carboxy-N-phenylnonanamide.
Reduction: Formation of N-phenylnonanamine.
Substitution: Formation of substituted phenyl derivatives, such as brominated or nitrated products.
科学研究应用
2-Hydroxy-N-phenylnonanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Hydroxy-N-phenylnonanamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the amide group can participate in various biochemical reactions. These interactions can affect enzyme activity, signal transduction pathways, and cellular processes.
相似化合物的比较
Similar Compounds
2-Hydroxy-N-phenyloctanamide: Similar structure but with one less carbon in the alkyl chain.
2-Hydroxy-N-phenylheptanamide: Similar structure but with two fewer carbons in the alkyl chain.
2-Hydroxy-N-phenylhexanamide: Similar structure but with three fewer carbons in the alkyl chain.
Uniqueness
2-Hydroxy-N-phenylnonanamide is unique due to its specific chain length, which can influence its physical and chemical properties
属性
CAS 编号 |
143993-00-4 |
|---|---|
分子式 |
C15H23NO2 |
分子量 |
249.35 g/mol |
IUPAC 名称 |
2-hydroxy-N-phenylnonanamide |
InChI |
InChI=1S/C15H23NO2/c1-2-3-4-5-9-12-14(17)15(18)16-13-10-7-6-8-11-13/h6-8,10-11,14,17H,2-5,9,12H2,1H3,(H,16,18) |
InChI 键 |
JFCWPFASSLQSQT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC(C(=O)NC1=CC=CC=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Piperidinol, 1-(8-phenyl-1,4-dioxaspiro[4.5]dec-8-yl)-](/img/structure/B12552302.png)
![2,4-Bis{bis[4-(dimethylamino)phenyl]methyl}-3,6-dimethylphenol](/img/structure/B12552306.png)

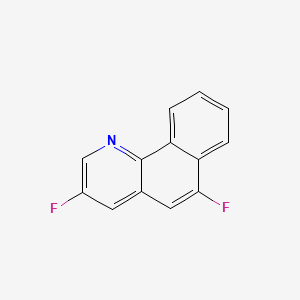
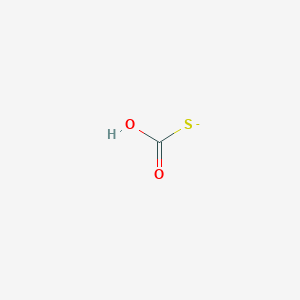
![3-[[[5-(4-Hydroxyphenyl)pyridin-3-yl]amino]methyl]phenol](/img/structure/B12552339.png)
![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}octanamide](/img/structure/B12552341.png)
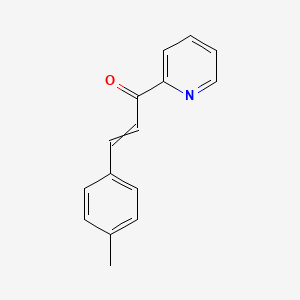
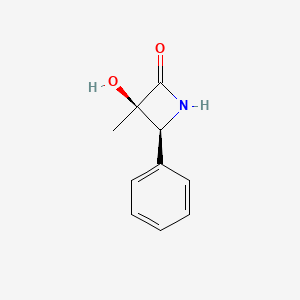
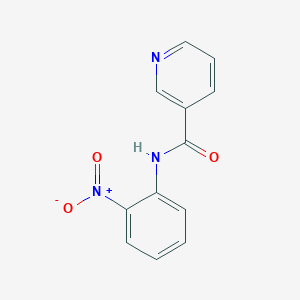
![6-[Ethyl(phenyl)amino]hexan-1-OL](/img/structure/B12552358.png)


